molecular formula C5H5NO3S2 B2860280 2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid CAS No. 179027-75-9

2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid

Cat. No.: B2860280
CAS No.: 179027-75-9
M. Wt: 191.22
InChI Key: FUXHDURVUSMDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid” is a chemical compound with the molecular formula C5H5NO3S2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Synthesis and Stereochemistry

The compound and its derivatives have been synthesized through various chemical reactions, focusing on their stereochemistry and potential biological activities. For instance, Rahman et al. (2005) described the synthesis of novel compounds with long alkyl chains substituted on thiazolidin-4-ones and thiazan-4-one, starting from 10-undecenoic acid hydrazide, highlighting their structural assignment and stereochemistry Rahman et al., 2005.

Biological Activities and Pharmacological Applications

Various studies have explored the biological activities of thiazolidinone derivatives, showing a wide range of pharmacological potentials:

  • Kučerová-Chlupáčová et al. (2020) investigated (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors, comparing their efficacy to epalrestat and evaluating structure-activity relationships. These compounds exhibited submicromolar IC50 values, indicating strong inhibitory action against aldose reductase Kučerová-Chlupáčová et al., 2020.
  • Doležel et al. (2009) prepared rhodanine-3-acetic acid derivatives as potential antifungal compounds, examining their lipophilicity and evaluating their antifungal effects against selected fungal species, showing that some compounds strongly inhibited the growth of Candida and Trichosporon species Doležel et al., 2009.

Antimicrobial and Antitumor Screening

Research also extends to the antimicrobial and antitumor potentials of these compounds:

  • Horishny and Matiychuk (2020) developed a synthesis method for 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides and screened them for antitumor activity, finding moderate activity against malignant tumor cells, with the UO31 renal cancer cell line showing the most sensitivity Horishny & Matiychuk, 2020.

Future Directions

The future directions for the study and application of “2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid” and similar compounds could involve further exploration of their biological activities and potential uses in medical treatments .

Properties

IUPAC Name

2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c7-3(8)1-6-2-4(9)11-5(6)10/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXHDURVUSMDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)SC(=S)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.